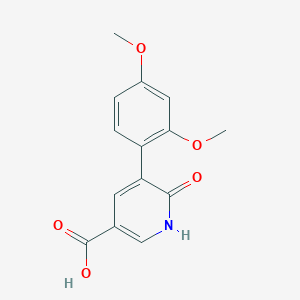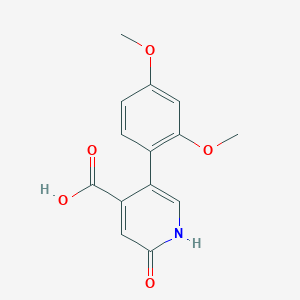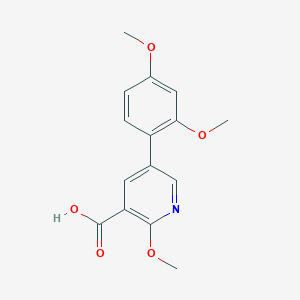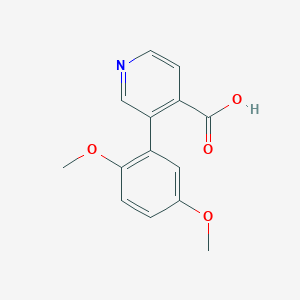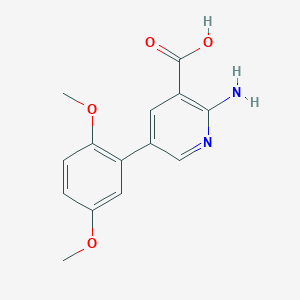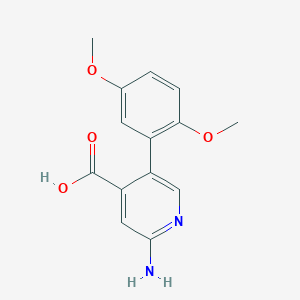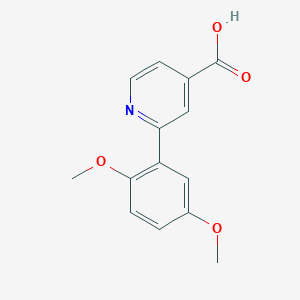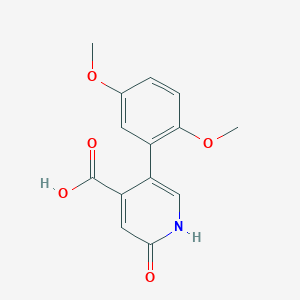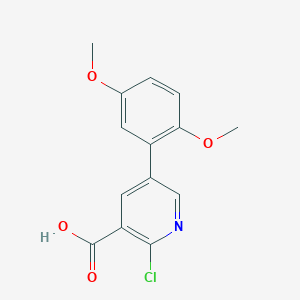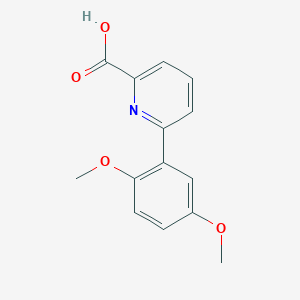
6-(2,5-Dimethoxyphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,5-Dimethoxyphenyl)picolinic acid (6-DMPPA) is a small organic molecule with a wide range of applications in the scientific research field. It is a versatile compound that has been used in various laboratory experiments, including those related to organic synthesis, protein crystallization, and enzyme inhibition. 6-DMPPA has been studied extensively in recent years, and its unique properties have made it an attractive candidate for various applications in the scientific research field.
科学的研究の応用
6-(2,5-Dimethoxyphenyl)picolinic acid, 95% has been widely used in various scientific research applications due to its unique properties. It is a versatile compound that has been used in organic synthesis, protein crystallization, and enzyme inhibition. 6-(2,5-Dimethoxyphenyl)picolinic acid, 95% has been used in the synthesis of various compounds, including amino acids, peptides, and small molecules. It has also been used in the crystallization of proteins, as well as in the inhibition of enzymes. 6-(2,5-Dimethoxyphenyl)picolinic acid, 95% has also been used in the study of various biological processes, such as DNA replication and transcription.
作用機序
The exact mechanism of action of 6-(2,5-Dimethoxyphenyl)picolinic acid, 95% is not fully understood. However, it is believed that the compound binds to certain proteins and enzymes, resulting in the inhibition of their activity. It is also believed that 6-(2,5-Dimethoxyphenyl)picolinic acid, 95% interacts with other molecules, such as DNA and RNA, resulting in the inhibition of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(2,5-Dimethoxyphenyl)picolinic acid, 95% are not fully understood. However, it is believed that the compound has a variety of effects on the body, including the inhibition of certain enzymes and proteins, as well as the inhibition of DNA and RNA synthesis. It is also believed that 6-(2,5-Dimethoxyphenyl)picolinic acid, 95% may have anti-inflammatory and anti-tumor effects.
実験室実験の利点と制限
6-(2,5-Dimethoxyphenyl)picolinic acid, 95% has several advantages for laboratory experiments. It is a versatile compound that can be used in a variety of applications, including organic synthesis, protein crystallization, and enzyme inhibition. It is also a relatively inexpensive compound, making it a cost-effective choice for many experiments. However, 6-(2,5-Dimethoxyphenyl)picolinic acid, 95% also has some limitations. It is a relatively unstable compound and can be easily degraded in the presence of light or heat. Additionally, it is a relatively toxic compound and should be handled with care.
将来の方向性
There are several potential future directions for 6-(2,5-Dimethoxyphenyl)picolinic acid, 95% research. One potential direction is the development of more efficient and cost-effective methods for its synthesis. Additionally, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. Additionally, further research into its mechanism of action could lead to the development of new inhibitors. Finally, further research into its potential applications in organic synthesis, protein crystallization, and enzyme inhibition could lead to the development of new and improved laboratory techniques.
合成法
6-(2,5-Dimethoxyphenyl)picolinic acid, 95% can be synthesized via several different methods. One method involves the reaction of 2,5-dimethoxybenzoic acid with pyridine in the presence of a strong base, such as sodium hydroxide. This reaction yields the desired product in yields of up to 95%. Another method involves the reaction of 2,5-dimethoxybenzaldehyde with pyridine in the presence of a strong base, such as sodium hydroxide. This reaction yields the desired product in yields of up to 98%. A third method involves the reaction of 2,5-dimethoxybenzyl bromide with pyridine in the presence of a strong base, such as sodium hydroxide. This reaction yields the desired product in yields of up to 95%.
特性
IUPAC Name |
6-(2,5-dimethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-18-9-6-7-13(19-2)10(8-9)11-4-3-5-12(15-11)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXBURBYYXWCBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



